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molecular formula C11H10O4 B1221037 2-((2-Methyl-1-oxo-2-propenyl)oxy)benzoic acid CAS No. 38697-36-8

2-((2-Methyl-1-oxo-2-propenyl)oxy)benzoic acid

Cat. No. B1221037
M. Wt: 206.19 g/mol
InChI Key: QFPKSTNFHFEHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04160755

Procedure details

Sodium methacryloyloxybenzoate is prepared by dissolving 10 grams of methacryloyloxybenzoic acid in 150 ml of the aqueous solution containing 1.94 grams of sodium hydroxide. Twelve milliliters of 2 N NaOH solution is added in order to obtain a clear solution. To this solution maintained at 0°-5° C. and under nitrogen is added 0.15 grams of potassium persulfate in 7 ml of water, followed after one minute by 0.075 grams of sodium bisulfite in 5 ml of water. After the mixture is maintained at that temperature for 10 hours, it is allowed to rise to room temperature and stirred for an additional 16 hours. The reaction mixture is acidified with 100 ml of 20% by weight hydrochloric acid to precipitate the polymer. The polymer is filtered, washed with water, and then dried at 120° C./0.1 mm Hg to yield 5.7 grams of polymethacryloyloxybenzoic acid with an inherent viscosity of 1.46 (0.2%, 2 N NaOH, 25° ), and having a melting point of greater than 330° C.
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.075 g
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
1.94 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
7 mL
Type
solvent
Reaction Step Six
Quantity
0.15 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH-].[Na+:17].Cl>O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].S(=O)(O)[O-].[Na+]>[C:1]([O:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([O-:11])=[O:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Na+:17].[CH3:4][C:2]([C:1]([O:6][C:7]1[C:8]([C:9]([OH:11])=[O:10])=[CH:12][CH:13]=[CH:14][CH:15]=1)=[O:5])=[CH2:3] |f:1.2,5.6.7,8.9,10.11|

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
0.075 g
Type
catalyst
Smiles
S([O-])(O)=O.[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC1=C(C(=O)O)C=CC=C1
Name
aqueous solution
Quantity
150 mL
Type
solvent
Smiles
Step Three
Name
Quantity
1.94 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
7 mL
Type
solvent
Smiles
O
Name
Quantity
0.15 g
Type
catalyst
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for an additional 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
To this solution maintained at 0°-5° C. and under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture is maintained at that temperature for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
to precipitate the polymer
FILTRATION
Type
FILTRATION
Details
The polymer is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 120° C./0.1 mm Hg

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1=C(C(=O)[O-])C=CC=C1.[Na+]
Name
Type
product
Smiles
CC(=C)C(=O)OC1=CC=CC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 114%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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